molecular formula C16H11N5O B2778377 N-(quinolin-5-yl)imidazo[1,2-b]pyridazine-6-carboxamide CAS No. 2415456-36-7

N-(quinolin-5-yl)imidazo[1,2-b]pyridazine-6-carboxamide

Cat. No. B2778377
CAS RN: 2415456-36-7
M. Wt: 289.298
InChI Key: QSFMHOQYUXEVEH-UHFFFAOYSA-N
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Description

N-(quinolin-5-yl)imidazo[1,2-b]pyridazine-6-carboxamide, also known as QIP, is a small molecule that has shown promise in various scientific research applications. QIP is a heterocyclic compound that contains both imidazole and pyridazine rings, making it a unique molecule with potential for diverse applications.

Mechanism of Action

The compound’s biological effects likely involve interactions with specific protein targets. One potential mechanism is inhibition of IL-17A , a pro-inflammatory cytokine associated with autoimmune diseases like psoriasis, rheumatoid arthritis, and multiple sclerosis . By targeting IL-17A, this compound may modulate immune responses and reduce inflammation.

Future Directions

: Coates, D. A.; Frimpong, K.; Holloway, W. G.; Jones, S. B.; Levinson, A. M.; Lugar, C. W., III; Richett, M. E.; Watson, B. M.; Woodman, M. E. “Imidazo[1,2-b]pyridazines as IL-17A Inhibitors for Treating Psoriasis, Rheumatoid Arthritis, and Multiple Sclerosis.” ACS Med. Chem. Lett. 2021, 12, 1526−1527. Read Online

properties

IUPAC Name

N-quinolin-5-ylimidazo[1,2-b]pyridazine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N5O/c22-16(14-6-7-15-18-9-10-21(15)20-14)19-13-5-1-4-12-11(13)3-2-8-17-12/h1-10H,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSFMHOQYUXEVEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC=N2)C(=C1)NC(=O)C3=NN4C=CN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(quinolin-5-yl)imidazo[1,2-b]pyridazine-6-carboxamide

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